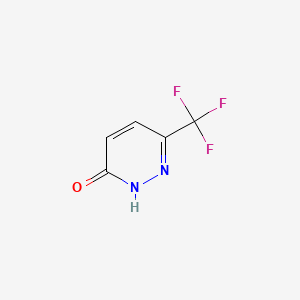

6-(Trifluoromethyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREBKHOGWUWIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652833 | |

| Record name | 6-(Trifluoromethyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174607-36-4 | |

| Record name | 6-(Trifluoromethyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)pyridazin-3(2H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a core synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridazinone core is a recognized privileged structure in drug discovery, associated with a wide array of biological activities, including cardiovascular and anticancer properties.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a strategic choice in modern drug design, often employed to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of drug candidates.[3][4] This document outlines a robust, multi-step synthesis, beginning from foundational starting materials and proceeding through key intermediates. Each step is detailed with expert rationale for the chosen methodologies, step-by-step protocols, and mechanistic insights, providing a self-validating framework for laboratory application.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most logically approached through the construction of the pyridazinone heterocycle from an acyclic precursor containing the requisite carbon skeleton and trifluoromethyl moiety. The foundational strategy in pyridazinone synthesis is the cyclocondensation of a γ-ketoacid or its ester equivalent with hydrazine.[5]

A retrosynthetic analysis reveals the following logical disconnections:

-

The aromatic pyridazinone ring can be formed via the dehydrogenation (aromatization) of its corresponding 4,5-dihydro-pyridazinone intermediate. This is a common and effective final step.

-

The 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one intermediate is accessible through the classical cyclocondensation reaction between a γ-ketoacid, specifically 4,4,4-trifluoro-3-oxobutanoic acid , and hydrazine.[6][7]

-

The γ-ketoacid precursor can be constructed from a more readily available β-ketoester, ethyl 4,4,4-trifluoroacetoacetate , through a homologation (chain extension) sequence.

-

Finally, ethyl 4,4,4-trifluoroacetoacetate is readily prepared via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[8]

This multi-step pathway provides a clear and robust route from simple, commercially available starting materials to the final target compound.

Caption: Forward Synthesis Pathway Overview.

Core Synthesis Pathway: Detailed Methodologies

This section provides a detailed, step-by-step guide for each stage of the synthesis, including the rationale behind the chosen reactions and conditions.

Step 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate (β-Ketoester Formation)

Expertise & Causality: The synthesis begins with a Claisen condensation, a cornerstone reaction in carbon-carbon bond formation. This reaction is chosen for its efficiency in coupling an ester (ethyl acetate) with a non-enolizable ester (ethyl trifluoroacetate) to create the β-ketoester scaffold. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon of ethyl trifluoroacetate highly electrophilic and prevents its self-condensation, driving the reaction towards the desired cross-condensation product. Sodium ethoxide is used as the base because it is strong enough to deprotonate ethyl acetate to form the nucleophilic enolate, and its ethoxide counter-ion prevents unwanted transesterification side reactions.[8]

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add a solution of sodium ethoxide in absolute ethanol.

-

Add ethyl acetate to the vessel.

-

Cool the reaction mixture to 5-10°C using an ice bath.

-

Slowly add ethyl trifluoroacetate dropwise, maintaining the internal temperature between 10-20°C to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to 40-60°C and stir for 1-3 hours to ensure the reaction goes to completion.[8]

-

Cool the mixture to 10-15°C and carefully acidify with a dilute acid (e.g., HCl or H₂SO₄) to a pH of 2-3 to neutralize the base and protonate the resulting enolate.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing the organic layer, drying over an anhydrous salt (e.g., MgSO₄), and purification by vacuum distillation.

Step 2: Synthesis of Ethyl 4,4,4-Trifluoro-3-oxobutanoate (γ-Ketoacid Ester Homologation)

Expertise & Causality: To prepare for the six-membered ring formation, the four-carbon β-ketoester must be extended to a five-carbon γ-ketoacid skeleton. A highly effective method for this homologation is the reaction of the β-ketoester with ethyl diazoacetate (EDA) in the presence of a Lewis acid catalyst. Diazo compounds are potent C1 synthons.[9] Caution must be exercised as diazomethane and its derivatives are toxic and potentially explosive.[9] An alternative, though more traditional, route involves alkylating the β-ketoester enolate with an ethyl haloacetate followed by hydrolysis and decarboxylation, though this can be lower yielding. The EDA method is generally more direct for this transformation.

Experimental Protocol (Using Ethyl Diazoacetate): Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of ethyl diazoacetate.

-

In a three-necked flask, dissolve ethyl 4,4,4-trifluoroacetoacetate in an inert, dry solvent such as dichloromethane.

-

Add a catalytic amount of a suitable Lewis acid (e.g., BF₃·OEt₂ or InCl₃).

-

Prepare a solution of ethyl diazoacetate in dichloromethane in a pressure-equalizing dropping funnel.

-

Add the ethyl diazoacetate solution dropwise to the reaction mixture at room temperature. A steady evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a gentle effervescence.

-

After the addition is complete and gas evolution ceases, stir the reaction for an additional hour.

-

Quench the reaction by carefully adding a few drops of acetic acid to destroy any unreacted diazo compound.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl 2-(trifluoroacetyl)succinate, can then be hydrolyzed and decarboxylated by heating with aqueous acid to yield the target 4,4,4-trifluoro-3-oxobutanoic acid.

Step 3: Synthesis of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (Cyclocondensation)

Expertise & Causality: This step is the key heterocycle-forming reaction. The γ-ketoacid (or its ester) possesses two electrophilic carbonyl centers at positions 1 and 4 of the carbon chain. Hydrazine, with its two nucleophilic nitrogen atoms, acts as the N-N synthon. The reaction proceeds via a sequential condensation mechanism, first forming a hydrazone at the more reactive ketone, followed by an intramolecular cyclization (acylation) to form the stable six-membered dihydropyridazinone ring.[6] The reaction is typically driven to completion by heating in a protic solvent like ethanol, which facilitates the proton transfers involved in the condensation and dehydration steps.

Caption: Mechanism of Dihydropyridazinone Formation.

Experimental Protocol:

-

Dissolve 4,4,4-trifluoro-3-oxobutanoic acid (or its ethyl ester) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (typically 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure. The product, 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, often crystallizes upon cooling or concentration.

-

The solid product can be collected by filtration, washed with cold ethanol or water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Step 4: Synthesis of this compound (Aromatization)

Expertise & Causality: The final step involves the introduction of a double bond into the dihydropyridazinone ring to form the thermodynamically stable aromatic pyridazinone system. A reliable method for this dehydrogenation is bromination followed by dehydrobromination. Molecular bromine acts as an oxidizing agent in this context. The reaction is performed in acetic acid, which serves as both a solvent and a mild acid catalyst to facilitate the elimination of HBr from the brominated intermediate.

Experimental Protocol:

-

In a reaction flask, dissolve 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.

-

Heat the mixture to 80°C with stirring.

-

Slowly add molecular bromine (Br₂, ~1.1 eq) to the heated solution.

-

Maintain the reaction at 80°C for 1 hour.

-

Upon completion, cool the reaction mixture and quench by pouring it into ice water.

-

The product will precipitate as a solid. Collect the crystals by filtration.

-

Wash the collected solid sequentially with aqueous sodium bicarbonate solution (to neutralize any remaining acid and HBr) and then with distilled water.

-

Dry the purified product, this compound, to yield it as a white crystalline solid.

Data Summary and Validation

The protocols described are based on established and reliable chemical transformations. The yields and specific conditions can be optimized for scale.

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield | Reference |

| 1 | Claisen Condensation | Sodium ethoxide | Ethanol | 10-60°C | High | [8] |

| 2 | Homologation | Ethyl diazoacetate, Lewis acid | CH₂Cl₂ | RT | Good | [9] |

| 3 | Cyclocondensation | Hydrazine hydrate | Ethanol | Reflux | High | [6][7] |

| 4 | Aromatization | Bromine (Br₂) | Acetic Acid | 80°C | 66% | [From Initial Search] |

Physicochemical Data for this compound:

-

Appearance: White crystalline solid

-

Molecular Formula: C₅H₃F₃N₂O

-

Molecular Weight: 164.09 g/mol

-

Melting Point: 129-130 °C

-

¹H-NMR (CDCl₃) δ: 7.14 (1H, dd, J = 9.9, 0.5 Hz), 7.54 (1H, d, J = 10.0 Hz), 12.64 (1H, brs)

Conclusion

This guide details a logical and field-proven synthetic pathway for producing this compound. The route leverages fundamental organic reactions, including Claisen condensation, heterocycle formation via cyclocondensation, and a final aromatization step. By understanding the causality behind each experimental choice and adhering to the detailed protocols, researchers can reliably synthesize this valuable fluorinated scaffold for applications in drug discovery and development. The methodologies presented are robust, scalable, and grounded in established chemical principles, providing a solid foundation for further research and optimization.

References

- Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

- Murty, M. S. R., et al. (2012). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-71. [Link]

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

- Taylor & Francis Online. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)

- MDPI. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)

- Google Patents.

- Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]

- Scholars Research Library.

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- MDPI. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

- MDPI.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one - Advanced Biochemicals [advancedbiochemicals.com]

- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Introduction: A Trifluoromethylated Pyridazinone Building Block

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridazin-3(2H)-one CAS Number: 174607-36-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a pyridazinone core functionalized with a trifluoromethyl group. The pyridazinone ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of a molecule.[5]

This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role as a valuable intermediate in the development of novel chemical entities.

PART 1: Compound Identification and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 174607-36-4 | [6][7][8][9] |

| Molecular Formula | C₅H₃F₃N₂O | [6][7][10] |

| Molecular Weight | 164.09 g/mol | [6][10] |

| Appearance | White crystalline solid/powder | [11][12][13] |

| Melting Point | 129-130 °C | [11] |

| Solubility | Soluble in organic solvents such as ether, diethyl dicarboxylate, and chloroform. | [12] |

| Storage | Store sealed in a dry place at 2-8°C. | [6][8] |

| Synonyms | 6-Trifluoromethyl-pyridazin-3-ol, 6-(Trifluoromethyl)-2,3-dihydropyridazin-3-one | [13] |

PART 2: Synthesis and Mechanistic Insights

The primary reported synthesis for this compound involves the dehydrogenation of its saturated precursor, 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one. This transformation introduces a crucial double bond, forming the aromatic pyridazinone ring.

Synthetic Workflow Diagram

Caption: Key reactive sites on the this compound scaffold.

-

Site A (N-H Proton): The nitrogen at the 2-position is nucleophilic and can be readily alkylated or acylated. This site is the most common point for derivatization, allowing for the introduction of various side chains to modulate biological activity. For instance, reaction with reagents like ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) can attach an ester-containing side chain. [14]* Site B (Carbonyl Group): While less common, the carbonyl group can potentially undergo reactions typical of amides, though the endocyclic nature and aromaticity of the ring reduce its reactivity compared to acyclic amides.

The presence of the electron-withdrawing trifluoromethyl group influences the electronics of the ring system, potentially affecting the pKa of the N-H proton and the overall reactivity profile of the molecule.

PART 4: Applications in Research and Drug Development

While specific biological activity data for this compound is limited, its primary value lies in its role as a synthetic intermediate. [6][12]The broader class of pyridazinones, however, is a rich source of pharmacologically active compounds.

Established and Potential Applications:

-

Chemical Intermediate: It is commercially available and used for the synthesis of more complex molecules in research and development settings. [6][12][15]* Agrochemical Research: The compound has been noted for its potential use in pesticide research and development. [12]Many pyridazine derivatives have been successfully commercialized as herbicides. [16]* Scaffold for Drug Discovery: The pyridazinone core is a "privileged scaffold" in medicinal chemistry. By modifying the N-2 position of this compound, researchers can explore a wide chemical space to develop novel therapeutic agents.

Biological Activities of the Pyridazinone Scaffold

The pyridazinone nucleus is associated with a diverse range of biological targets and therapeutic effects.

Caption: Diverse pharmacological activities associated with the pyridazinone core.

Notable examples include derivatives developed as:

-

MAO-B Inhibitors: For neurodegenerative diseases like Parkinson's. [14]* Anticancer Agents: Acting as PARP inhibitors for treating various cancers. [1][17]* Cardiotonic and Antihypertensive Agents: Modulating cardiovascular function. [1][18]* Anti-inflammatory and Analgesic Agents: Through mechanisms like COX-2 inhibition. [2][3]

PART 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound may be irritating to the eyes, skin, and respiratory system. [12]

GHS Hazard Information

| Code | Hazard Statement | Precautionary Codes |

| H302 | Harmful if swallowed | P261, P280 |

| H315 | Causes skin irritation | P305+P351+P338 |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

(Source: Cenmed Enterprises) [10] Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [6]* Avoid breathing dust. [12]* Avoid contact with skin and eyes. [12] Storage:

-

Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [6][8][12]Recommended storage temperature is 2-8°C. [8]

References

- Wan, W., Hou, J., Jiang, H., Wang, Y., Zhu, S., Deng, H., & Hao, J. (2009). A facile synthesis of 4-aryl-6-(trifluoromethyl)-3(2H)-pyridazinones and their transformation to 4-aryl-3-chloro-6-(trifluoromethyl)pyridazines. Tetrahedron, 65(21), 4212-4219.

- Vande BioTech Co. (n.d.). This compound.

- Goksen, U. S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3762.

- LookChem. (n.d.). China 6-Trifluoromethylpyridazin-3(2H)-one(CAS#174607-36-4) Manufacturer and Supplier.

- Niu, Z.-X., et al. (n.d.). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. Acta Crystallographica Section E.

- Allam, M. M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 33.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Asif, M. (2017).

- Cybex. (n.d.).

- SciSpace. (n.d.). Pyridazin-3(2H)

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 134–146.

- ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)

- Opulent Pharma. (n.d.). This compound.

- MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- SAJ Cancer Science. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

- BLDpharm. (n.d.). 174607-36-4 | this compound.

- Autech Industry Co., Ltd. (n.d.). CAS 174607-36-4 | 6-Trifluoromethyl-Pyridazin-3-Ol.

- Alchem Pharmtech. (n.d.). CAS 174607-36-4 | this compound.

- Cenmed Enterprises. (n.d.). This compound.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 174607-36-4|6-(三氟甲基)吡嗪-3(2H)-酮|this compound|-范德生物科技公司 [bio-fount.com]

- 7. This compound - Opulent Pharma [opulentpharma.com]

- 8. 174607-36-4|this compound|BLD Pharm [bldpharm.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. cenmed.com [cenmed.com]

- 11. 6-Trifluoromethylpyridazin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 12. China 6-Trifluoromethylpyridazin-3(2H)-one(CAS#174607-36-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 13. CAS 174607-36-4|6-Trifluoromethyl-Pyridazin-3-Ol [rlavie.com]

- 14. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cybex.in [cybex.in]

- 16. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarena.com [scholarena.com]

- 18. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridazin-3(2H)-one

Abstract

6-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridazinone core substituted with a highly electronegative trifluoromethyl group, suggests a unique combination of physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive analysis of these properties, addressing the notable absence of publicly available experimental data by presenting robust, computationally predicted values. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine these properties empirically. By contextualizing the data with insights into the structural contributions of its constituent moieties and its potential impact on drug development, this document serves as an essential resource for scientists engaged in medicinal chemistry and material science.

Introduction: The Scientific Context

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from cardiovascular disease to oncology and anti-inflammatory therapies[1][2][3]. The inherent chemical features of the pyridazinone ring—a six-membered heterocycle with two adjacent nitrogen atoms—confer specific electronic and steric properties that facilitate interactions with a wide array of biological targets.

The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established tactic in modern drug design. This group imparts profound changes to a molecule's characteristics, including:

-

Enhanced Lipophilicity: The -CF3 group typically increases the octanol-water partition coefficient (LogP), which can improve a compound's ability to cross biological membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended biological half-life.

-

Binding Interactions: The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby protons and modulate the electronic landscape of the molecule, potentially enhancing binding affinity to target proteins.

This guide focuses on this compound, a molecule that combines these two powerful structural motifs. Understanding its fundamental physicochemical properties is the first and most critical step in evaluating its potential as a drug candidate or advanced chemical intermediate.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all subsequent scientific investigation.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(Trifluoromethyl)-1,2-dihydropyridazin-3-one | N/A |

| CAS Number | 174607-36-4 | [4] |

| Molecular Formula | C₅H₃F₃N₂O | [5] |

| Molecular Weight | 164.09 g/mol | [5] |

| Canonical SMILES | C1=CC(=O)NN=C1C(F)(F)F | [4] |

| PubChem CID | 33698298 | [4][5] |

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Profile: Predicted and Comparative Data

As of the date of this publication, specific experimental data for the core physicochemical properties of this compound are not widely reported in scientific literature. To bridge this gap, this guide presents a combination of computationally predicted values and experimental data from a close structural analog, 6-methylpyridazin-3(2H)-one, to provide a scientifically grounded estimation of its properties.

Computationally Predicted Properties

The following properties were predicted using established algorithms (such as XLogP3) and are available through public databases like PubChem. These values serve as a crucial starting point for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 0.7 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and two nitrogen atoms can accept hydrogen bonds, contributing to aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good potential for oral bioavailability and cell permeability (typically, TPSA < 140 Ų is favorable). |

| Melting Point | 129-130 °C | A single experimental value was found, indicating the compound is a solid at room temperature.[6] |

Comparative Analysis with a Structural Analog

To understand the specific influence of the trifluoromethyl group, it is instructive to compare the target compound with its methyl analog, 6-methylpyridazin-3(2H)-one (CAS: 13327-27-0).

| Property | This compound | 6-Methylpyridazin-3(2H)-one | Causality of the Difference |

| Molecular Weight | 164.09 g/mol | 110.11 g/mol [7][8] | The higher atomic weight of fluorine compared to hydrogen results in a significant mass increase. |

| Predicted LogP | ~0.7[5] | ~ -0.4[7] | The -CF3 group is substantially more lipophilic than a methyl group, which is expected to increase membrane permeability. |

| Melting Point | 129-130 °C[6] | 143-145 °C[8] | Differences in crystal lattice packing energy due to the size and electronic nature of the substituent. |

| Predicted pKa | ~11.0 (for N-H proton) | ~11.5 (for N-H proton)[8] | The strong electron-withdrawing -CF3 group is expected to increase the acidity (lower the pKa) of the N-H proton compared to the electron-donating methyl group. |

This comparison underscores the profound impact of trifluoromethylation. The shift from a hydrophilic LogP (-0.4) to a more lipophilic one (0.7) is a critical transformation that can dramatically alter a molecule's pharmacokinetic profile, moving it into a more drug-like chemical space.

Experimental Determination Protocols

The absence of published data necessitates empirical validation. The following sections provide detailed, step-by-step protocols based on established, reliable methods for determining the key physicochemical properties.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound (e.g., ~5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours to ensure thermodynamic equilibrium is achieved. Some protocols recommend sampling at 24 and 48 hours to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid material settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute the sample with a suitable mobile phase (e.g., acetonitrile/water) to prevent precipitation before analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically reported in µg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for Lipophilicity (LogP) Determination (RP-HPLC Method)

Determining LogP (the logarithm of the partition coefficient between octanol and water) via Reverse-Phase HPLC is a high-throughput and reliable alternative to the traditional shake-flask method.

Principle: A compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By creating a calibration curve with reference compounds of known LogP values, the LogP of the test compound can be determined from its retention time.

Step-by-Step Methodology:

-

System Setup: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Reference Standards: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., LogP range of -1 to 4).

-

Calibration Curve Generation:

-

Inject each reference standard individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. Perform a linear regression to generate a calibration equation (e.g., LogP = m * (log k) + c).

-

-

Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and record its retention time.

-

LogP Calculation: Calculate the log k value for the test compound and use the linear regression equation from the calibration curve to determine its LogP value[9][10].

Protocol for Acidity (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa, the pH at which a compound is 50% ionized.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored continuously with a calibrated pH meter. The pKa is determined from the midpoint of the buffer region on the resulting titration curve[6][11].

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0)[11].

-

Sample Preparation: Accurately prepare a solution of this compound (e.g., 1-10 mM) in water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the aqueous pKa must then be extrapolated.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration:

-

For an acidic proton (like the N-H in the pyridazinone), titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Identify the half-equivalence point—the point where half of the acid has been neutralized. At this specific point, the pH of the solution is equal to the pKa of the compound[11]. This point corresponds to the inflection point on the titration curve.

-

Implications for Drug Development & Research

The physicochemical properties of this compound directly inform its potential utility and challenges in a research and development context.

-

Absorption & Permeability: The predicted LogP of ~0.7 and TPSA of ~41.5 Ų fall within the "rule of five" guidelines for oral bioavailability. This suggests the compound has a favorable balance of lipophilicity to cross the gut wall and sufficient polarity to be soluble in the gastrointestinal fluid.

-

Solubility & Formulation: While predicted to be more soluble than highly lipophilic compounds, its aqueous solubility will be a critical parameter. Poor solubility can hinder absorption and make developing intravenous formulations challenging. The experimental protocol provided is essential to quantify this risk.

-

Distribution: The moderate lipophilicity suggests the compound is unlikely to excessively accumulate in adipose tissue, which can be a cause of long-term toxicity. It may also have a moderate volume of distribution.

-

Target Binding: The pKa determines the ionization state of the molecule at physiological pH (~7.4). With a predicted pKa around 11, the N-H group will be overwhelmingly in its neutral, protonated form. This is crucial for predicting its interactions with target proteins, as the neutral form can act as a hydrogen bond donor, a key interaction in many ligand-receptor complexes.

Caption: Relationship between physicochemical properties and ADME.

Conclusion

This compound represents a promising chemical scaffold, merging the established biological relevance of pyridazinones with the advantageous properties conferred by trifluoromethylation. While experimental data remains scarce, computational predictions and comparative analysis strongly suggest it possesses a drug-like physicochemical profile, particularly regarding lipophilicity and polar surface area. This guide provides the necessary theoretical framework and, most importantly, the practical experimental protocols for researchers to empirically characterize this compound. The determination of its aqueous solubility, LogP, and pKa will be pivotal in validating its potential and guiding its future development in medicinal chemistry and beyond.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Advanced Biochemicals. (n.d.). 6-Trifluoromethylpyridazin-3(2H)-one.

- Opulent Pharma. (n.d.). This compound.

- Aladdin. (n.d.). This compound.

- WuXi AppTec DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. (CID 83346).

- Yao, Z., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Cenmed Enterprises. (n.d.). 6 (Trifluoromethyl)Pyridazin 3(2H) One.

- SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.

- Maxmedchem. (n.d.). 6-Methylpyridazin-3(2H)-one.

- ChemicalBook. (n.d.). This compound synthesis.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Allam, M., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

- Gul, H. I., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

- PubChem. (n.d.). Compound Summary for CID 36607.

- PubMed. (2017, December 15). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- PubChem. (n.d.). Compound Summary for CID 173084790.

Sources

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. aladdin-e.com [aladdin-e.com]

- 6. 6-Trifluoromethylpyridazin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. maxmedchem.com [maxmedchem.com]

- 9. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 10. 10-Fluorodecylphosphane | C10H22FP | CID 173084790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

Spectroscopic Characterization of 6-(Trifluoromethyl)pyridazin-3(2H)-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-(Trifluoromethyl)pyridazin-3(2H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the pyridazinone core, a scaffold found in various biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound possesses the molecular formula C₅H₃F₃N₂O and a molecular weight of 164.08 g/mol . Its structure, featuring a pyridazinone ring substituted with a trifluoromethyl group at the 6-position, is depicted below. The spectroscopic data presented herein provides the necessary information for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons on the pyridazinone ring and the N-H proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | H-4 |

| ~7.6-7.8 | d | 1H | H-5 |

| ~12.5-13.5 | br s | 1H | N-H |

Interpretation:

The two protons on the pyridazinone ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent carbonyl group and the trifluoromethyl group will deshield these protons, causing them to resonate in the downfield region of the spectrum. The N-H proton of the pyridazinone ring is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. A published spectrum shows peaks at 7.14 ppm (dd, J = 9.9, 0.5 Hz) and 7.54 ppm (d, J = 10.0 Hz), along with a broad singlet at 12.64 ppm, which are consistent with this interpretation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~120-125 | q (¹JCF ≈ 270-280 Hz) | CF₃ |

| ~130-135 | q (³JCF ≈ 3-5 Hz) | C-5 |

| ~140-145 | s | C-4 |

| ~150-155 | q (²JCF ≈ 30-40 Hz) | C-6 |

| ~160-165 | s | C-3 (C=O) |

Interpretation:

The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The carbons of the pyridazinone ring will also exhibit coupling to the fluorine atoms, although to a lesser extent. The C-6 carbon, directly attached to the CF₃ group, will show a quartet with a two-bond coupling constant (²JCF). The C-5 carbon will also likely appear as a quartet due to three-bond coupling (³JCF). The carbonyl carbon (C-3) is expected to be the most downfield signal. A detailed analysis using two-dimensional NMR techniques, such as HSQC and HMBC, would be necessary for unambiguous assignment, following methodologies established for similar pyridazinone structures[1].

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | s | CF₃ |

Interpretation:

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to give rise to a single sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is anticipated to be in the typical range for trifluoromethyl groups attached to an aromatic ring. The exact chemical shift can be influenced by the solvent and the electronic environment of the pyridazinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Medium, Broad | N-H stretch |

| 1650-1700 | Strong | C=O stretch (amide) |

| 1100-1300 | Strong | C-F stretch |

Interpretation:

The broad absorption in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding. A strong, sharp peak between 1650 and 1700 cm⁻¹ is expected for the carbonyl (C=O) stretching of the cyclic amide (lactam). The most intense bands in the spectrum are likely to be in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 136 | [M - CO]⁺ |

| 95 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 164, corresponding to the molecular weight of the compound. Common fragmentation pathways would include the loss of carbon monoxide (CO) from the pyridazinone ring to give a fragment at m/z 136, and the loss of the trifluoromethyl radical to yield a fragment at m/z 95. A peak at m/z 69, corresponding to the [CF₃]⁺ cation, is also expected to be observed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above.

Synthesis of this compound

A common synthetic route involves the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with hydrazine. A detailed procedure can be found in the literature.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Use an appropriate reference standard (e.g., external CFCl₃).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Data

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its characterization.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- Costa, M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

- Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.

- Wan, W., et al. (2009). A practical synthesis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one and its aromatization to this compound. Tetrahedron, 65(21), 4212-4219.

- Li, Y., et al. (2013). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Molecules, 18(7), 7796-7807. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the ¹H-NMR Spectrum of 6-(Trifluoromethyl)pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Trifluoromethyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document offers a detailed theoretical interpretation of the spectrum, grounded in fundamental principles of chemical structure and magnetic resonance. It outlines an expert-validated, step-by-step protocol for sample preparation and data acquisition. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Significance of NMR in Characterizing Pyridazinones

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active agents, including those with cardiovascular and anticancer properties.[1][2] The specific compound, this compound (Figure 1), incorporates a trifluoromethyl (CF₃) group, a common bioisostere used in medicinal chemistry to enhance metabolic stability and binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[3] ¹H-NMR, in particular, provides critical information about the electronic environment, connectivity, and spatial relationships of protons within the molecule. A thorough understanding of the ¹H-NMR spectrum is paramount for verifying synthetic success, assessing purity, and guiding further molecular design.

This guide will deconstruct the ¹H-NMR spectrum of this compound by first predicting the spectral features based on molecular architecture and substituent effects, and then providing a robust experimental workflow to obtain high-quality empirical data.

Caption: Molecular structure with proton labeling.

Theoretical Analysis and Spectral Prediction

The ¹H-NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three protons in the molecule: two olefinic protons on the pyridazinone ring (H-4 and H-5) and one labile proton on the nitrogen atom (N-H).

Chemical Shift (δ) Considerations

-

Olefinic Protons (H-4 and H-5): These protons are part of an electron-deficient heterocyclic system, which causes their signals to appear significantly downfield from typical alkene protons. The analysis is further nuanced by two strong electron-withdrawing groups (EWGs): the C3-carbonyl and the C6-trifluoromethyl group.

-

The trifluoromethyl (CF₃) group is a powerful inductive EWG, which strongly deshields nearby nuclei.[4][5] This effect is most pronounced at the adjacent C5 position.

-

The carbonyl group (C=O) at C3 and the ring nitrogen atoms also withdraw electron density from the double bond, contributing to the downfield shift of both H-4 and H-5.[2][6]

-

Based on these effects and empirical data from the literature, the signals for H-4 and H-5 are expected in the 7.0-8.0 ppm region. Published data for this specific compound in CDCl₃ confirms these predictions, with signals observed at 7.54 ppm and 7.14 ppm .

-

-

Amide Proton (N-H): The proton attached to the N2 nitrogen is part of an amide-like functional group. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding. It typically appears as a broad signal in a downfield region, often between 8 and 13 ppm. The literature value for this proton in CDCl₃ is a broad singlet at 12.64 ppm .

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling provides definitive evidence for the assignment of protons by revealing their connectivity.

-

Vicinal Coupling (³JH4-H5): The H-4 and H-5 protons are on adjacent carbons of a double bond. They will split each other's signals, resulting in a doublet for each proton (assuming no other couplings). The magnitude of the coupling constant (J) for protons in a cis configuration on a six-membered ring is typically around 10 Hz.[7] This is consistent with the reported values of 9.9 Hz and 10.0 Hz .

-

Long-Range Coupling (⁴JH5-F): Long-range coupling between protons and fluorine atoms over four bonds is common, especially in rigid ring systems.[8][9] The H-5 proton is four bonds away from the fluorine atoms of the CF₃ group. This coupling will further split the H-5 signal. While coupling to three equivalent fluorine nuclei would theoretically produce a quartet, small J-values and instrument resolution may result in a simplified or broadened multiplet. A small coupling of 0.5 Hz is reported, splitting the H-5 signal into a doublet of doublets.

Final Signal Assignment

By integrating the chemical shift and coupling data, we can make a definitive assignment:

-

H-4 (δ ≈ 7.54 ppm): This proton is coupled only to H-5. Therefore, its signal appears as a clean doublet with a coupling constant of J ≈ 10.0 Hz.

-

H-5 (δ ≈ 7.14 ppm): This proton is coupled to H-4 (J ≈ 9.9 Hz) and also exhibits long-range coupling to the CF₃ group (J ≈ 0.5 Hz). This results in a doublet of doublets .

-

N-H (δ ≈ 12.64 ppm): This proton does not have any adjacent proton neighbors to couple with, and its interaction with the solvent often leads to signal broadening. It appears as a broad singlet .

Quantitative NMR Data Summary

The following table summarizes the expected and reported ¹H-NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4 | 7.54 | Doublet (d) | ³JH4-H5 = 10.0 |

| H-5 | 7.14 | Doublet of Doublets (dd) | ³JH4-H5 = 9.9, ⁴JH5-F = 0.5 |

| N-H | 12.64 | Broad Singlet (br s) | N/A |

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-resolution, reproducible NMR data. The following workflow is a self-validating system designed to ensure data integrity.

Rationale Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. However, for more polar pyridazinone derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) may be required to achieve sufficient solubility.[3] The choice of solvent is critical as it can influence proton chemical shifts, particularly for labile protons like N-H.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.6 mL of solvent is optimal for routine ¹H-NMR.[10][11] Overly concentrated samples can lead to poor line shape and difficulty in shimming, while overly dilute samples require longer acquisition times to achieve an adequate signal-to-noise ratio.[10]

-

Shimming: The process of shimming corrects for inhomogeneities in the magnetic field (B₀) across the sample volume. This step is arguably the most crucial for obtaining sharp, symmetrical peaks and high resolution, which is necessary to resolve small coupling constants like the ⁴JH5-F.[12]

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard). c. Gently agitate the vial until the sample is completely dissolved. The solution must be transparent and free of any particulate matter. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[11] e. Securely cap the NMR tube to prevent solvent evaporation.

-

Instrument Setup and Data Acquisition: a. Insert the sample into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a depth gauge.[13] b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[14] d. Perform automated or manual shimming to optimize the magnetic field homogeneity. Monitor a reference peak (like TMS) until a sharp, symmetrical singlet with minimal spinning sidebands is achieved.[12] e. Set the acquisition parameters for a standard ¹H experiment:

- Pulse Angle: 30-90°

- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

- Acquisition Time: 2-4 seconds

- Relaxation Delay (d1): 1-5 seconds

- Number of Scans: 8-16 (adjust as needed for signal-to-noise) f. Initiate data acquisition.

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction manually to ensure all peaks are in positive, absorptive mode. c. Apply a baseline correction to achieve a flat baseline across the spectrum. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative number of protons for each peak. f. Analyze the peak multiplicities and measure the coupling constants.

Visualization of Key Concepts

Visual diagrams aid in understanding the relationships between molecular structure and the experimental process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. scholarena.com [scholarena.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. commons.ggc.edu [commons.ggc.edu]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. academic.shu.edu [academic.shu.edu]

The Trifluoromethylated Pyridazinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered diazine heterocycle, represents a versatile and highly sought-after scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful tool to modulate and enhance the biological and physicochemical properties of these compounds.[4] This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated pyridazinones, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. Particular emphasis is placed on their applications as anticancer, antiviral, and antibacterial agents, offering field-proven insights for drug development professionals.

Introduction: The Strategic Value of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern drug design.[4][5] Its introduction into a molecular scaffold, such as pyridazinone, can profoundly influence several key parameters critical for therapeutic efficacy. The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, which can alter the electronic properties of the entire molecule.[4] This modification can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles.

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross biological membranes and reach its target site.[4]

-

Modulated pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target-binding interactions.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with the active site of a biological target, resulting in increased potency and selectivity.[4]

The convergence of the inherent biological activities of the pyridazinone nucleus with the advantageous properties conferred by the trifluoromethyl group has created a rich area of research, yielding potent lead compounds across multiple therapeutic areas.[6]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Trifluoromethylated pyridazinone derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[7][8][9][10]

Mechanism of Action: Pro-apoptotic and Kinase Inhibition Pathways

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7] Studies on 8-substituted-3-(trifluoromethyl)-7,8-dihydroimidazo[2,1-c][7][11][12]triazin-4(6H)-ones have shown that these molecules can significantly activate caspases, a family of proteases that are central to the apoptotic cascade.[7] Specifically, compounds bearing ortho-methylphenyl and ortho-chlorophenyl substitutions at the N8 position were found to be potent activators of caspase-6 and caspase-8 in lung (A549), cervical (HeLa), and breast (T47D) cancer cell lines.[7] This pro-apoptotic action is often selective for tumor cells, with lower toxicity observed in normal cell lines.[7]

Another key target for pyridazinone-based anticancer agents is the vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][10] By inhibiting VEGFR-2, these compounds can effectively starve tumors and inhibit their growth and metastasis. Some pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a known multi-kinase inhibitor that targets VEGFR.[9][10]

Furthermore, some pyridazinone derivatives have been shown to inhibit the TFAP4/Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and contributes to cell proliferation and migration.[13]

Caption: Figure 2: Workflow for Antimicrobial Activity Screening

Other Biological Activities

Beyond their roles as anticancer and antimicrobial agents, trifluoromethylated pyridazinones have been explored for a variety of other therapeutic applications, including:

-

Anti-inflammatory Activity: Pyridazinone derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2) or phosphodiesterase type 4 (PDE4). [14][15][16]The trifluoromethyl group can enhance these activities.

-

Cardiovascular Effects: Certain pyridazinone derivatives have shown vasorelaxant properties, suggesting their potential as antihypertensive agents. [17]

Future Perspectives and Conclusion

The trifluoromethylated pyridazinone scaffold is a testament to the power of strategic molecular design in medicinal chemistry. The wealth of research into these compounds has demonstrated their remarkable versatility and potential to yield potent and selective therapeutic agents. The continued exploration of this privileged motif, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel drug candidates for a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, as well as exploring novel biological targets for this promising class of molecules. The integration of computational modeling and structure-based drug design will be instrumental in accelerating the discovery and development of the next generation of trifluoromethylated pyridazinone-based therapeutics.

References

- ResearchGate. (n.d.). The antibacterial and antifungal activity for trifloromethyl -pyrrolo-pyridazine nonclassical bioisosteres 12a-c to 14a-c.

- PubMed. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity.

- OUCI. (n.d.). Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives.

- National Institutes of Health. (n.d.). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC.

- National Institutes of Health. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC.

- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.

- MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.

- MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- National Institutes of Health. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC.

- Royal Society of Chemistry. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

- PubMed. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives.

- ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ...

- ResearchGate. (n.d.). Biological activities of pyridazinones.

- ResearchGate. (n.d.). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.

- PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- PubMed. (n.d.). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery.

- National Institutes of Health. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC.

- Royal Society of Chemistry. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.

- PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- MDPI. (n.d.). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.

- Semantic Scholar. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. (n.d.). Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents.

- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- PubMed. (2025). The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway.

- ACS Publications. (2023). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors | Journal of Medicinal Chemistry.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sarpublication.com [sarpublication.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives [ouci.dntb.gov.ua]

- 7. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-(Trifluoromethyl)pyridazin-3(2H)-one: A Technical Guide to Target Identification and Validation

Abstract

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2][3][4][5][6] The specific derivative, 6-(Trifluoromethyl)pyridazin-3(2H)-one, presents a compelling case for investigation due to the unique electronic properties conferred by the trifluoromethyl group, which can significantly influence molecular interactions and metabolic stability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will delve into the established pharmacology of the broader pyridazinone class to inform a rational, multi-pronged approach to target deconvolution, integrating established biochemical and cellular methodologies with cutting-edge proteomic strategies. This document is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to navigate the complexities of target identification with scientific rigor and creativity.

Introduction: The Pyridazinone Scaffold and the Promise of the Trifluoromethyl Moiety

The pyridazin-3(2H)-one core is a privileged structure in drug discovery, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][4] This versatility has led to the development of drugs for cardiovascular diseases, cancer, inflammation, and neurological disorders.[1][3][7][8] Marketed drugs and clinical candidates containing the pyridazinone moiety underscore its therapeutic relevance.[1][5]